Cas no 1276295-04-5 (L-threo-Droxidopa-13C2,15N)

L-threo-Droxidopa-13C2,15N 化学的及び物理的性質
名前と識別子
-
- L-threo-Droxidopa-13C2,15N
- QXWYKJLNLSIPIN-LJDYPDNASA-N
- Droxidopa Impurity 33
-
- インチ: 1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1
- InChIKey: QXWYKJLNLSIPIN-LJDYPDNASA-N
- ほほえんだ: O([H])[C@]([H])(C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])[13C@@]([H])([13C](=O)O[H])[15N]([H])[H]
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
L-threo-Droxidopa-13C2,15N セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
L-threo-Droxidopa-13C2,15N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | D689962-1mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 1mg |
¥2700.00 | 2023-09-15 | ||
TRC | D689962-10mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 10mg |
$2463.00 | 2023-05-18 | ||
TRC | D689962-25mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 25mg |
$ 7600.00 | 2023-09-07 | ||
TRC | D689962-1mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 1mg |
$316.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-P-02550-10mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 10mg |
¥16790.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D689962-10mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 10mg |
¥21600.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-P-02550-1mg |
L-threo-Droxidopa-13C2,15N |
1276295-04-5 | 1mg |
¥2140.00 | 2023-09-15 |
L-threo-Droxidopa-13C2,15N 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
L-threo-Droxidopa-13C2,15Nに関する追加情報
L-threo-Droxidopa-13C2,15N (CAS No. 1276295-04-5): An Advanced Isotopically Labeled Compound for Biomedical Research
L-threo-Droxidopa-13C2,15N (CAS No. 1276295-04-5) is a sophisticated isotopically labeled compound that has gained significant attention in the field of biomedical research and drug development. This compound is a derivative of L-threo-Droxidopa, a synthetic amino acid that is structurally similar to L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known precursor in the synthesis of dopamine. The isotopic labeling with 13C2 and 15N provides unique advantages for various analytical and therapeutic applications.
The primary application of L-threo-Droxidopa-13C2,15N lies in its use as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for quantifying and characterizing biomolecules in complex biological matrices, such as blood, urine, and tissue samples. The presence of the stable isotopes 13C and 15N allows for precise quantification by providing a reference point that can be easily distinguished from the endogenous compound, thereby enhancing the accuracy and reliability of the measurements.
In recent years, the use of isotopically labeled compounds like L-threo-Droxidopa-13C2,15N has become increasingly important in pharmacokinetic studies. These studies aim to understand how drugs are absorbed, distributed, metabolized, and excreted by the body. By using labeled compounds, researchers can track the fate of the drug more accurately and gain insights into its metabolic pathways. This information is crucial for optimizing drug dosing regimens and predicting potential drug-drug interactions.
Beyond its role as an internal standard, L-threo-Droxidopa-13C2,15N has also shown promise in metabolic flux analysis. This technique involves tracing the flow of labeled atoms through metabolic pathways to understand how cells process nutrients and produce energy. In neurodegenerative diseases such as Parkinson's disease, where dopamine metabolism is impaired, the use of labeled compounds can provide valuable insights into the underlying pathophysiology and help identify new therapeutic targets.
The synthesis of L-threo-Droxidopa-13C2,15N involves a multi-step process that ensures high purity and isotopic enrichment. The starting materials are carefully selected to ensure that the final product meets the stringent quality standards required for biomedical research. The compound is typically synthesized using a combination of chemical reactions and purification techniques such as column chromatography and recrystallization.
In addition to its analytical applications, L-threo-Droxidopa-13C2,15N has potential therapeutic implications. As a derivative of L-threo-Droxidopa, it shares some pharmacological properties with its parent compound. For instance, L-threo-Droxidopa has been studied for its ability to increase norepinephrine levels in patients with neurogenic orthostatic hypotension (NOH), a condition characterized by a sudden drop in blood pressure upon standing. The isotopic labeling does not alter these pharmacological properties but provides additional benefits for monitoring drug metabolism and efficacy.
The safety profile of L-threo-Droxidopa-13C2,15N is well-established due to its structural similarity to natural amino acids and its non-radioactive nature. However, like any chemical compound used in biomedical research, it should be handled with appropriate precautions to ensure laboratory safety and compliance with regulatory guidelines.
In conclusion, L-threo-Droxidopa-13C2,15N (CAS No. 1276295-04-5) is a valuable tool for advancing our understanding of biological processes and developing new therapeutic strategies. Its unique properties make it an indispensable component in modern biomedical research, contributing to advancements in areas such as pharmacokinetics, metabolic flux analysis, and drug development.
1276295-04-5 (L-threo-Droxidopa-13C2,15N) 関連製品
- 2538309-07-6(5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)
- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)
- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)
- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)
- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)
- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)
- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)
- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)
- 2418671-36-8(N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)



